Fmoc-D-Agp(Boc)2-OH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

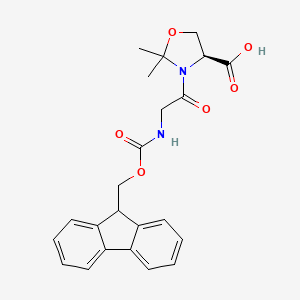

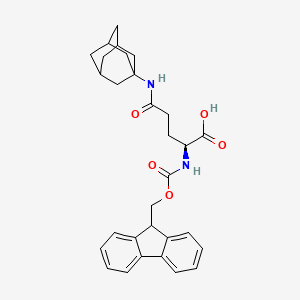

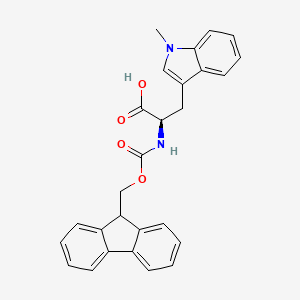

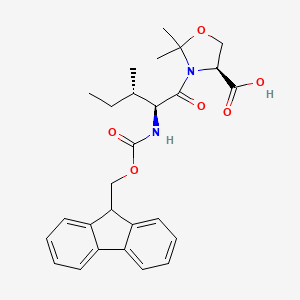

“Fmoc-D-Agp(Boc)2-OH” is a useful tool for the introduction of shortened arginine analog, Agb, during Fmoc SPPS . It can be used in exactly the same manner as Fmoc-Arg (Pbf)-OH . The full name of this compound is N-α-Fmoc-N,NÆ-γ-di-t.-butoxycarbonyl-L-diaminobutanoic acid .

Molecular Structure Analysis

The empirical formula of “Fmoc-D-Agp(Boc)2-OH” is C29H36N4O8 . Its molecular weight is 568.62 g/mol . The InChI code for this compound is 1S/C29H36N4O8/c1-28(2,3)40-26(37)32-24(33-27(38)41-29(4,5)6)30-15-22(23(34)35)31-25(36)39-16-21-19-13-9-7-11-17(19)18-12-8-10-14-20(18)21/h7-14,21-22H,15-16H2,1-6H3, (H,31,36) (H,34,35) (H2,30,32,33,37,38)/t22-/m0/s1 .Physical And Chemical Properties Analysis

“Fmoc-D-Agp(Boc)2-OH” is a white to slight yellow to beige powder . It is clearly soluble in 1 mmole in 2 ml DMF . .Wissenschaftliche Forschungsanwendungen

Application in Peptide Synthesis

Scientific Field

Organic Chemistry / Peptide Synthesis

Application Summary

Fmoc-D-Agp(Boc)2-OH is primarily used in the solid-phase peptide synthesis (SPPS) as a building block for peptides containing arginine analogs . It is particularly useful for introducing shortened arginine analogs, Agb, during the synthesis process.

Methods of Application

The compound is utilized in Fmoc SPPS where it is incorporated into the growing peptide chain. The Fmoc group provides temporary protection for the amino group during the coupling reaction and is removed under basic conditions before the next amino acid is added .

Results and Outcomes

The use of Fmoc-D-Agp(Boc)2-OH in peptide synthesis has been shown to yield peptides with high purity and desired functionality. The compound’s stability and reactivity make it a valuable tool for synthesizing complex peptides .

Application in Medicinal Chemistry

Scientific Field

Medicinal Chemistry

Application Summary

In medicinal chemistry, Fmoc-D-Agp(Boc)2-OH is used for the synthesis of peptide-based drugs. It allows for the introduction of specific amino acid analogs that can enhance the drug’s stability or alter its interaction with biological targets .

Methods of Application

The compound is used to synthesize peptide sequences that are part of a larger drug molecule. Its incorporation is done via automated synthesizers that ensure precision and scalability.

Results and Outcomes

The application of Fmoc-D-Agp(Boc)2-OH in drug development has led to the creation of peptides with improved pharmacokinetic properties and enhanced therapeutic potential .

Application in Biochemistry

Scientific Field

Biochemistry

Application Summary

In biochemistry, Fmoc-D-Agp(Boc)2-OH is used in the study of protein-protein interactions. It helps in mimicking the structure of arginine residues within proteins .

Methods of Application

The compound is used to synthesize peptides that mimic sections of proteins. These peptides are then used in binding studies to understand the interaction between proteins at a molecular level.

Results and Outcomes

Studies using peptides synthesized with Fmoc-D-Agp(Boc)2-OH have provided insights into the binding affinities and specificities of protein interactions, contributing to the understanding of cellular processes .

Application in Molecular Biology

Scientific Field

Molecular Biology

Application Summary

Fmoc-D-Agp(Boc)2-OH finds application in molecular biology for the synthesis of peptide nucleic acids (PNAs), which are used in genetic research and diagnostics .

Methods of Application

The compound is used to create PNAs with specific sequences that can bind to DNA or RNA. This binding is used to detect or modulate genetic material for research or therapeutic purposes.

Results and Outcomes

The use of Fmoc-D-Agp(Boc)2-OH in PNA synthesis has enabled the development of highly specific probes for genetic analysis and potential gene therapy applications .

Application in Analytical Chemistry

Scientific Field

Analytical Chemistry

Application Summary

In analytical chemistry, Fmoc-D-Agp(Boc)2-OH is used in the development of chromatographic methods for peptide analysis. It aids in the creation of standards and controls for method validation .

Methods of Application

The compound is synthesized into peptides that serve as reference materials in chromatography. These peptides help in calibrating instruments and ensuring the accuracy of analytical methods.

Results and Outcomes

The application of Fmoc-D-Agp(Boc)2-OH in analytical chemistry has led to the establishment of robust and reliable methods for peptide quantification and characterization .

Application in Organic Synthesis

Scientific Field

Organic Synthesis

Application Summary

Fmoc-D-Agp(Boc)2-OH is utilized in organic synthesis for the preparation of complex molecules that require arginine analogs as intermediates or final products .

Methods of Application

The compound is incorporated into larger organic molecules through a series of reactions, including coupling and deprotection steps, to achieve the desired molecular structure.

Results and Outcomes

Its use in organic synthesis has expanded the repertoire of available molecules, especially in the field of natural product synthesis and the creation of novel organic compounds .

Each of these applications demonstrates the versatility and importance of Fmoc-D-Agp(Boc)2-OH in scientific research, contributing to advancements in various fields of chemistry and biology.

Application in Proteomics

Scientific Field

Proteomics

Application Summary

“Fmoc-D-Agp(Boc)2-OH” is used in proteomics for the synthesis of modified peptides that mimic post-translational modifications (PTMs), aiding in the study of protein function and interaction .

Methods of Application

The compound is incorporated into peptides that resemble naturally occurring PTMs. These peptides are then utilized in mass spectrometry to study their behavior and interaction with other proteins.

Results and Outcomes

The use of “Fmoc-D-Agp(Boc)2-OH” in proteomics has led to a better understanding of PTMs and their role in various biological processes, including disease states .

Application in Drug Discovery

Scientific Field

Drug Discovery

Application Summary

In drug discovery, “Fmoc-D-Agp(Boc)2-OH” is employed to create peptide libraries for screening potential drug candidates .

Methods of Application

The compound is used to generate diverse peptide libraries with high-throughput methods. These libraries are then screened against targets to identify potential lead compounds.

Results and Outcomes

This approach has facilitated the discovery of novel peptides with therapeutic potential, accelerating the drug development process .

Application in Structural Biology

Scientific Field

Structural Biology

Application Summary

“Fmoc-D-Agp(Boc)2-OH” is instrumental in structural biology for the design of peptides used in NMR spectroscopy and X-ray crystallography studies .

Methods of Application

The compound is synthesized into peptides that are then crystallized or used in NMR experiments to determine the structure of proteins and protein complexes.

Results and Outcomes

The insights gained from these studies have contributed to the understanding of protein structure and dynamics, which is crucial for the development of new drugs .

Application in Immunology

Scientific Field

Immunology

Application Summary

“Fmoc-D-Agp(Boc)2-OH” is utilized in immunology to synthesize peptides that serve as antigens in the development of antibodies .

Methods of Application

The compound is used to create specific peptide sequences that elicit an immune response, leading to the production of antibodies against them.

Results and Outcomes

This has been particularly useful for generating antibodies for research, diagnostic, and therapeutic applications .

Application in Nanotechnology

Scientific Field

Nanotechnology

Application Summary

In nanotechnology, “Fmoc-D-Agp(Boc)2-OH” is used to create peptide-based nanostructures for various applications, including drug delivery and biosensing .

Methods of Application

The compound is used to synthesize peptides that self-assemble into nanostructures. These structures can encapsulate drugs or have functional groups that allow for the detection of biological molecules.

Results and Outcomes

The development of peptide-based nanostructures has opened up new possibilities in targeted drug delivery and sensitive detection methods in biosensing .

Application in Enzyme Inhibition Studies

Scientific Field

Biochemistry / Enzymology

Application Summary

“Fmoc-D-Agp(Boc)2-OH” is applied in enzyme inhibition studies to synthesize peptide inhibitors that mimic substrate interaction sites .

Methods of Application

The compound is incorporated into peptides that act as competitive inhibitors for enzymes, allowing researchers to study enzyme kinetics and inhibition mechanisms.

Results and Outcomes

These studies have led to the identification of potential therapeutic targets and the development of new inhibitors for clinical use .

Safety And Hazards

When handling “Fmoc-D-Agp(Boc)2-OH”, avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Eigenschaften

IUPAC Name |

(2R)-3-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36N4O8/c1-28(2,3)40-26(37)32-24(33-27(38)41-29(4,5)6)30-15-22(23(34)35)31-25(36)39-16-21-19-13-9-7-11-17(19)18-12-8-10-14-20(18)21/h7-14,21-22H,15-16H2,1-6H3,(H,31,36)(H,34,35)(H2,30,32,33,37,38)/t22-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWUNKMXCVKSAEL-JOCHJYFZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(=NCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC(=NC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36N4O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

568.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-D-Agp(Boc)2-OH | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH](/img/structure/B613460.png)